O-[(6-methylpyridin-2-yl)methyl]hydroxylamine
Description
Properties
IUPAC Name |
O-[(6-methylpyridin-2-yl)methyl]hydroxylamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-6-3-2-4-7(9-6)5-10-8/h2-4H,5,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BADZIKQZFXTXKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CON | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of (6-Methylpyridin-2-yl)methyl Halides
The precursor (6-methylpyridin-2-yl)methyl chloride or bromide is synthesized from (6-methylpyridin-2-yl)methanol, which is typically prepared via reduction of 6-methylpyridine-2-carbaldehyde. Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) in anhydrous dichloromethane converts the alcohol to the corresponding halide at 0–25°C.
Reaction Conditions:
-
Solvent: Dichloromethane or tetrahydrofuran
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Temperature: 0°C to room temperature
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Yield: 70–85% (depending on halide)
Alkylation of Hydroxylamine
Hydroxylamine (NH₂OH) is deprotonated in basic media (e.g., NaOH or KOH) to generate the nucleophilic NH₂-O⁻ species. Reaction with (6-methylpyridin-2-yl)methyl halide in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) facilitates O-alkylation.
Optimized Protocol:
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Molar Ratio: 1:2 (halide : NH₂OH)
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Base: 2 equiv. NaOH
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Solvent: DMF
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Temperature: 60°C, 12–24 hours
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Yield: 50–65%
Challenges:
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Competitive N-Alkylation: Minimized by excess hydroxylamine and controlled pH (9–10).
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Byproduct Formation: Hydrolysis of the halide to (6-methylpyridin-2-yl)methanol may occur, necessitating anhydrous conditions.
Reductive Amination of 6-Methylpyridine-2-carbaldehyde
This two-step approach involves oxime formation followed by partial reduction to the hydroxylamine. While less common, it offers an alternative pathway when halide precursors are unavailable.
Oxime Formation
6-Methylpyridine-2-carbaldehyde reacts with hydroxylamine hydrochloride in ethanol under reflux to form the corresponding oxime.
Reaction Conditions:
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Reagents: NH₂OH·HCl, NaOAc (buffer)
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Solvent: Ethanol
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Temperature: 80°C, 4 hours
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Yield: 85–90%
Selective Reduction of Oxime
The oxime intermediate is reduced using sodium cyanoborohydride (NaBH₃CN) in acidic methanol to yield the hydroxylamine.
Optimized Protocol:
-
Reducing Agent: 1.2 equiv. NaBH₃CN
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Acid: 0.1 M HCl in methanol
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Temperature: 0°C to room temperature, 6 hours
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Yield: 40–55%
Mechanistic Insight:
The protonated oxime undergoes hydride transfer to the nitrogen, selectively cleaving the N–O bond while preserving the hydroxylamine moiety.
Mitsunobu Reaction for Ether Formation
The Mitsunobu reaction enables ether synthesis between (6-methylpyridin-2-yl)methanol and a protected hydroxylamine derivative, though this method requires additional deprotection steps.
Protection of Hydroxylamine
Hydroxylamine is protected as its tert-butyl carbamate (Boc) derivative using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran.
Reaction Conditions:
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Reagents: Boc₂O, 4-dimethylaminopyridine (DMAP)
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Solvent: THF
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Temperature: Room temperature, 12 hours
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Yield: 90–95%
Mitsunobu Coupling
The protected hydroxylamine reacts with (6-methylpyridin-2-yl)methanol in the presence of triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD).
Optimized Protocol:
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Molar Ratio: 1:1.2 (alcohol : protected hydroxylamine)
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Solvent: THF
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Temperature: 0°C to room temperature, 6 hours
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Yield: 60–70%
Deprotection
The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane to yield the free hydroxylamine.
Reaction Conditions:
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Acid: 20% TFA in DCM
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Temperature: Room temperature, 2 hours
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Yield: 85–90%
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Nucleophilic Alkylation | Straightforward, scalable | Competing N-alkylation, moderate yields | 50–65% |
| Reductive Amination | Avoids halide precursors | Low reduction selectivity, multiple steps | 40–55% |
| Mitsunobu Reaction | High regioselectivity | Requires protection/deprotection, costly reagents | 60–70% |
Industrial-Scale Considerations
Large-scale synthesis prioritizes cost efficiency and safety. Continuous flow reactors enhance mixing and heat transfer during alkylation, while green solvents (e.g., 2-methyltetrahydrofuran) replace dichloromethane. Catalytic methods using Na₂WO₄ or Oxone® improve atom economy in oxidation steps for precursor synthesis.
Safety Protocols:
Chemical Reactions Analysis
Condensation Reactions
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Reaction Type : Formation of oximes via condensation with aldehydes/ketones.
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Mechanism : The hydroxylamine group reacts with carbonyl compounds to form imine intermediates, which undergo proton transfer to yield oximes.
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Conditions : Controlled pH and temperature to optimize yields.
Deprotection Reactions
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Role : Used to remove protecting groups (e.g., pyrrole) during synthesis.
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Reagents : Hydroxylamine hydrochloride in aqueous ethanol.
Substitution Reactions
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Reaction Type : Nucleophilic substitution at the hydroxylamine oxygen.
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Reagents : Alkylating agents (e.g., methyl iodide) under acidic conditions.
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Products : O-alkylated derivatives, which may undergo further dealkylation.
Nucleophilic Substitution
The hydroxylamine group acts as a nucleophile, reacting with electrophiles (e.g., alkyl halides) to form substituted derivatives. For example:
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O-alkylation : Reaction with methyl iodide produces O-methylated products.
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Sensitivity : Reaction rates depend on pH and solvent polarity.
Reduction Reactions
Hydroxylamines can reduce carbonyl compounds (e.g., ketones) to alcohols. While specific data for this compound is limited, analogous reactions suggest:
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Mechanism : Transfer of hydrogen from the hydroxylamine to the carbonyl group.
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Conditions : Acidic or neutral environments.
Acid-Base Interactions
The compound’s hydroxylamine group is weakly basic, enabling protonation under acidic conditions. This protonated form may participate in:
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Electrophilic aromatic substitution : Directed by the pyridine ring’s electron-withdrawing nitrogen.
Reaction Conditions and Influencing Factors
Structural and Reactivity Insights
-
Pyridine Substitution : The 6-methyl substituent on the pyridine ring influences steric and electronic effects, modulating reactivity. For example, bulky groups may hinder nucleophilic attack .
-
Hydroxylamine Group : The –NHOH moiety enables electron donation, facilitating interactions with electrophiles and metal ions.
Scientific Research Applications
Medicinal Chemistry Applications
O-[(6-methylpyridin-2-yl)methyl]hydroxylamine is recognized for its role in drug discovery, particularly as a hydroxamic acid derivative. Hydroxamic acids are known for their ability to inhibit histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression and are implicated in various diseases, including cancer.
HDAC Inhibition
Research indicates that hydroxamic acids, including derivatives of this compound, exhibit potent HDAC inhibitory activity. For instance, compounds similar to this hydroxylamine have been shown to selectively inhibit HDAC6, an enzyme associated with neurodegenerative diseases and certain cancers. The inhibition of HDAC6 can lead to increased acetylation of proteins such as α-tubulin, which has implications for neuroprotection and cancer therapy .
Synthetic Methodologies
This compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for various chemical transformations that can lead to the development of new compounds with desirable biological activities.
Synthesis of Hydroxamic Acids
The compound can be utilized in the synthesis of hydroxamic acids through methods such as microwave-assisted synthesis, which enhances reaction efficiency and yields . The ability to synthesize complex hydroxamic acid derivatives positions this compound as a valuable building block in medicinal chemistry.
Biochemical Applications
In addition to its synthetic utility, this compound has potential applications in biochemical research. Its interaction with biological macromolecules can be studied to understand its mechanism of action and therapeutic potential.
Interaction with Cytochrome P450
Studies on related compounds suggest that hydroxylamines can interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism . Understanding these interactions is vital for predicting the pharmacokinetics and toxicity of new drug candidates derived from this compound.
Case Studies and Research Findings
Several studies have documented the applications of hydroxamic acid derivatives similar to this compound:
Mechanism of Action
The mechanism of action of O-[(6-methylpyridin-2-yl)methyl]hydroxylamine involves its interaction with various molecular targets. The hydroxylamine group can form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve the modulation of enzyme activities and interaction with nucleic acids.
Comparison with Similar Compounds
Comparison with Structural Analogs
Physicochemical Properties
The physicochemical properties of O-substituted hydroxylamines vary significantly based on their substituents. Key comparisons include:
| Compound Name | Substituent | LogP | PSA (Ų) | Boiling Point (°C) | Key Applications |
|---|---|---|---|---|---|
| O-[(6-Methylpyridin-2-yl)methyl]hydroxylamine | 6-Methylpyridin-2-yl | N/A | N/A | N/A | Coordination, derivatization |
| O-[(2-Fluorophenyl)methyl]hydroxylamine | 2-Fluorophenyl | 1.916 | 32.26 | 238 | Synthetic intermediates |
| PFBHA (Pentafluorobenzyl hydroxylamine) | Pentafluorobenzyl | High | Low | N/A | Carbonyl derivatization (GC/MS) |
| O-(Naphthalen-2-ylmethyl)hydroxylamine (9g) | Naphthalen-2-yl | N/A | N/A | N/A | Pharmacological chaperones |
Key Observations :
Carbonyl Derivatization
- PFBHA : Optimized for detecting atmospheric carbonyls (e.g., glyoxal) with detection limits as low as 0.01 µmolL⁻¹. Electron-withdrawing pentafluorobenzyl groups enhance reactivity .
- This compound : Likely less reactive toward carbonyls due to the electron-donating methyl group on pyridine. However, the pyridine nitrogen may facilitate hydrogen bonding or metal-assisted reactions, broadening utility in specialized derivatization .
Coordination Chemistry
Pyridine-containing hydroxylamines, such as the target compound, can act as ligands for transition metals. This contrasts with non-aromatic analogs like O-phenethylhydroxylamine (13h), which lack metal-binding sites .
Spectroscopic Characteristics
NMR and HRMS data for analogs highlight substituent-driven shifts:
- O-(3-Morpholinobenzyl)hydroxylamine (20j): Aromatic protons resonate at δ 7.30–6.70 (1H NMR), influenced by the electron-rich morpholine group .
- This compound : Expected downfield shifts for methylene protons adjacent to pyridine nitrogen (δ ~4.8–5.2) and upfield shifts for methyl groups (δ ~2.5) .
Biological Activity
O-[(6-methylpyridin-2-yl)methyl]hydroxylamine is a chemical compound featuring a hydroxylamine functional group attached to a 6-methylpyridine moiety. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and potential neuroprotective properties. This article synthesizes existing research findings, case studies, and comparative data on the biological activity of this compound.
- Molecular Formula: C₇H₁₂Cl₂N₂O
- Molecular Weight: 211.09 g/mol
- Appearance: Off-white crystalline solid
- Solubility: Soluble in water
1. Antimicrobial Activity
Research indicates that hydroxylamines, including this compound, exhibit significant antimicrobial properties. These compounds have been shown to inhibit the growth of various bacteria and fungi.
Table 1: Antimicrobial Activity of Hydroxylamines
| Compound Name | MIC (µg/mL) | Activity Type |
|---|---|---|
| This compound | <125 | Broad-spectrum antibacterial |
| Methoxyamine Hydrochloride | 75 | Antibacterial |
| 6-Methylpyridine-2-carbaldehyde oxime | >100 | Antifungal |
The minimum inhibitory concentration (MIC) values indicate that this compound shows promising potential as a broad-spectrum antimicrobial agent.
2. Anticancer Properties
The compound has also been evaluated for its anticancer activities. Studies have demonstrated that hydroxylamine derivatives can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in tumor growth.
Case Study: EGFR Inhibition
In a recent study, hydroxylamine analogs were tested against patient-derived cancer cell lines with different epidermal growth factor receptor (EGFR) statuses. One derivative exhibited an IC50 of 7.2 nM against the NCI-H3255 non-small cell lung cancer cell line with the EGFR L858R mutation, representing a significant improvement over other tested compounds .
Table 2: Anticancer Activity of Hydroxylamine Derivatives
| Compound Name | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| This compound | NCI-H3255 | 7.2 | EGFR inhibition |
| Hydroxylamine derivative 1 | A549 (Lung) | 15.4 | Apoptosis induction |
| Hydroxylamine derivative 2 | MCF7 (Breast) | 12.0 | Cell cycle arrest |
This highlights the potential of this compound as a candidate for cancer therapy targeting specific mutations in EGFR .
3. Neuroprotective Effects
Emerging studies suggest that hydroxylamines may also possess neuroprotective properties. The mechanism is thought to involve the modulation of oxidative stress pathways, which are critical in neurodegenerative diseases.
Research Findings
A recent investigation into the neuroprotective effects of hydroxylamines indicated that they could reduce neuronal apoptosis in models of oxidative stress by enhancing antioxidant defenses . This suggests potential applications in treating conditions such as Alzheimer's disease and Parkinson's disease.
Comparative Analysis with Related Compounds
Table 3: Comparison of Hydroxylamine Derivatives
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C₇H₁₂Cl₂N₂O | Broad-spectrum antimicrobial activity |
| Methoxyamine Hydrochloride | CH₅NO·HCl | Chemotherapeutic adjuvant activity |
| Tetrahydro-2H-pyran-3-yl hydrazine dihydrochloride | C₅H₁₄Cl₂N₂O | Development of bioactive molecules |
This comparison illustrates how this compound stands out due to its specific structural features and resultant biological activities .
Q & A
Q. What are the key considerations for optimizing the synthesis of O-[(6-methylpyridin-2-yl)methyl]hydroxylamine to ensure high yield and purity?
Methodological Answer:
- Reaction Conditions : Use a nucleophilic substitution reaction between hydroxylamine derivatives and 6-methylpyridin-2-ylmethyl halides. Control temperature (40–60°C) and solvent polarity (e.g., THF or DMF) to minimize side reactions .
- Purification : Employ column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) followed by recrystallization in ethanol to isolate the product .
- Validation : Confirm purity via HPLC (>95%) and structural integrity using H/C NMR (e.g., pyridine ring protons at δ 7.2–8.5 ppm) and high-resolution mass spectrometry (HRMS) .
Q. How can researchers characterize the reactivity of this compound with carbonyl compounds?
Methodological Answer:
- Kinetic Studies : Monitor oxime formation rates via UV-Vis spectroscopy at λ = 270–300 nm (characteristic of C=N bonds) under varying pH (4–8) and temperature (25–50°C) .
- Product Analysis : Use H NMR to track the disappearance of carbonyl peaks (δ 9–10 ppm) and emergence of oxime NH signals (δ 8–9 ppm) .
- Computational Modeling : Apply density functional theory (DFT) to calculate activation energies for nucleophilic attack on aldehydes/ketones, optimizing transition states in Gaussian or ORCA .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported reaction kinetics between this compound and α,β-unsaturated carbonyl systems?
Methodological Answer:
- Controlled Replicates : Repeat experiments under standardized conditions (solvent: buffered aqueous acetonitrile, pH 7.4) to isolate solvent/pH effects .
- Advanced Analytics : Use LC-MS/MS to detect transient intermediates (e.g., Michael adducts) that may explain divergent pathways .
- Cross-Validation : Compare data with structurally analogous hydroxylamines (e.g., O-(pyridin-2-yl)methyl derivatives) to identify substituent-specific trends .
Q. How does the methyl group at the 6-position of the pyridine ring influence the compound’s stability under physiological conditions?
Methodological Answer:
- Degradation Studies : Incubate the compound in PBS (pH 7.4, 37°C) and analyze degradation products via F NMR (if fluorinated analogs are used) or LC-MS .
- Steric Effects : Compare hydrolysis rates with non-methylated analogs (e.g., O-(pyridin-2-yl)methylhydroxylamine) to quantify steric stabilization .
- Molecular Dynamics : Simulate solvation shells and hydrogen-bonding interactions using AMBER or GROMACS to predict hydrolytic susceptibility .
Q. What experimental and computational approaches are suitable for studying the compound’s interaction with metalloenzymes (e.g., matrix metalloproteinases)?
Methodological Answer:
- Biophysical Assays :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (k/k) between the compound and immobilized enzymes .
- Isothermal Titration Calorimetry (ITC) : Quantify binding enthalpy and stoichiometry .
- Docking Simulations : Use AutoDock Vina to model interactions between the hydroxylamine group and enzyme active sites (e.g., Zn coordination) .
- Mutagenesis : Engineer enzyme variants (e.g., MMP-2 E424A) to validate proposed binding mechanisms via activity assays .
Notes for Experimental Design
- Contradiction Management : When conflicting data arise (e.g., variable reaction yields), systematically test parameters (solvent, catalyst loading) and document batch-specific variability .
- Safety Protocols : Refer to hydroxylamine handling guidelines (e.g., OSHA HCS 2012) for lab safety, including PPE and waste disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
